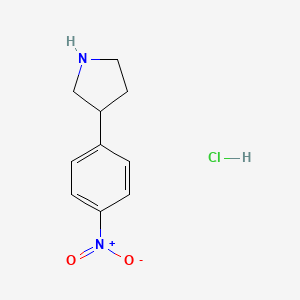

3-(4-Nitrophenyl)Pyrrolidine Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is a chemical compound with the molecular formula C10H12N2O2·HCl It is characterized by the presence of a pyrrolidine ring substituted with a 4-nitrophenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

化学反应分析

Types of Reactions: 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The pyrrolidine ring can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 3-(4-Aminophenyl)Pyrrolidine Hydrochloride.

Substitution: Various substituted pyrrolidine derivatives.

Oxidation: Oxidized pyrrolidine compounds.

科学研究应用

3-(4-Nitrophenyl)pyrrolidine hydrochloride and its derivatives have various applications across scientific research, including pharmaceutical development, biochemical research, material science, analytical chemistry, and academic research . Specifically, N-(4′-nitrophenyl)-l-prolinamides exhibit antiproliferative efficacies and potential as broad-spectrum anti-cancer agents .

Applications

-

Pharmaceutical Development this compound serves as a key intermediate in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders, due to its ability to modulate neurotransmitter activity .

N-(4′-nitrophenyl)-l-prolinamides exhibit anti-cancer properties against human colon, liver, lung, and gastric carcinoma cell lines . - Biochemical Research This compound is used in studies investigating enzyme inhibition and receptor binding, helping researchers understand complex biological pathways and develop new therapeutic strategies .

- Material Science It is explored for its potential in creating novel materials with specific electronic properties, which can be beneficial in developing sensors and organic electronics .

- Analytical Chemistry this compound acts as a standard in chromatographic techniques, allowing accurate quantification of similar compounds in various samples, thus enhancing the reliability of analytical results .

- Academic Research This chemical is frequently employed in educational settings for organic synthesis experiments, providing students with hands-on experience in chemical reactions and compound characterization .

Related Compounds Research

- Anticancer Activities of l-Prolinamides N-(4′-nitrophenyl)-l-prolinamides were synthesized via a simple two-step reaction and tested in vitro against human colon, liver, lung, and gastric carcinoma cell lines . The results underscore the antiproliferative efficacies of l-prolinamides, exposing certain compounds as promising broad-spectrum anti-cancer agents .

- Pyrrolidine Derivatives as RORγt Inverse Agonists cis-3,4-diphenylpyrrolidine derivatives have been identified as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases . These derivatives were designed by studying the binding conformation of a bicyclic sulfonamide and maintaining a "U-shaped" conformation using the cis-3,4-diphenylpyrrolidine scaffold .

- 4-Benzylpyrrolidine-3-Carboxylic Acid Derivatives as PPAR Agonists 4-benzylpyrrolidine-3-carboxylic acid derivatives were synthesized and found to be potent agonists at peroxisome proliferator-activated receptors (PPARs) . Certain cis-configured compounds combined agonistic activity at PPARα and PPARγ, restoring glucose metabolism and ameliorating dyslipidaemia associated with type 2 diabetes .

- Pyrrolidine-2,5-Dione Derivatives as Anticonvulsants Derivatives obtained via cyclocondensations of dicarboxylic acids with substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines were screened for anticonvulsant activity . Some compounds showed good activity in maximal electroshock and subcutaneous pentylenetetrazole seizure tests, indicating their ability to prevent various kinds of seizures by blocking the sodium channel .

作用机制

The mechanism of action of 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The pyrrolidine ring provides structural stability and facilitates binding to target proteins or enzymes, influencing their activity and function.

相似化合物的比较

3-(4-Aminophenyl)Pyrrolidine Hydrochloride: A reduction product of 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride.

4-Nitrophenylpyrrolidine: A compound with a similar structure but without the hydrochloride salt.

Uniqueness: this compound is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

生物活性

3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is a pyrrolidine derivative characterized by a nitrophenyl substituent. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry, particularly as enzyme inhibitors and therapeutic agents. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula: C10H12N2O2·HCl

- Molecular Weight: 232.67 g/mol

- Structure: The compound features a pyrrolidine ring linked to a 4-nitrophenyl group, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition:

- Binding Affinity:

-

Bioactive Pathways:

- The presence of the nitrophenyl group allows for interactions with multiple biochemical pathways, enhancing the compound's versatility in therapeutic applications .

Antidiabetic Activity

Recent studies have explored the antidiabetic potential of pyrrolidine derivatives, including this compound. For instance:

- Inhibition of α-Amylase and α-Glucosidase: The compound demonstrated significant inhibitory activity with IC50 values comparable to established drugs like metformin and acarbose .

| Compound | IC50 (μg/mL) | Target Enzyme |

|---|---|---|

| This compound | TBD | α-Amylase |

| Metformin | 36.32 | α-Amylase |

| Acarbose | 27.51 | α-Glucosidase |

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been investigated:

- In vitro Studies: Various pyrrolidine derivatives exhibit antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like nitro enhances their bioactivity .

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Strong |

| Escherichia coli | 0.0039 - 0.025 | Strong |

Anticancer Activity

Research indicates that pyrrolidine derivatives can possess anticancer properties:

- Cell Viability Assays: Studies on human cancer cell lines (e.g., HCT-116, HepG2) showed that certain derivatives exhibited significant antiproliferative effects .

| Cell Line | Compound Tested | % Inhibition |

|---|---|---|

| HCT-116 | N-(4-nitrophenyl)-l-prolinamide | TBD |

| HepG2 | N-(4-nitrophenyl)-l-prolinamide | TBD |

Case Studies

- Antidiabetic Research : A study highlighted the synthesis of several pyrrolidine derivatives, including those with nitro substitutions, demonstrating enhanced activity against α-amylase and α-glucosidase compared to standard treatments .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various pyrrolidine compounds, concluding that structural modifications significantly influenced their activity against pathogens like S. aureus and E. coli .

属性

IUPAC Name |

3-(4-nitrophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-12(14)10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMODKTOILADBTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。